molecular formula C23H18BrN3O3 B3518918 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B3518918
M. Wt: 464.3 g/mol
InChI Key: LVDBZLBQOQYUEV-UHFFFAOYSA-N
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Description

The compound “N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. These include an oxadiazole ring, a bromophenyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the bromophenyl group in the compound can undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, can be determined through experimental measurements .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biological testing and molecular docking studies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, brominated compounds can be hazardous due to the potential release of bromine .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further optimized and tested in preclinical and clinical studies .

Properties

IUPAC Name

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-29-18-12-6-15(7-13-18)14-21(28)25-17-10-8-16(9-11-17)22-26-23(30-27-22)19-4-2-3-5-20(19)24/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDBZLBQOQYUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide

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